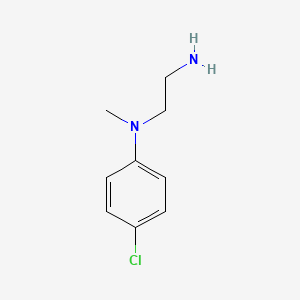

N-(4-Chlorophenyl)-N-methylethylenediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-(4-chlorophenyl)-N'-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-12(7-6-11)9-4-2-8(10)3-5-9/h2-5H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUAPOAFUOOCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176035 | |

| Record name | N-(4-Chlorophenyl)-N-methylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21647-84-7 | |

| Record name | N1-(4-Chlorophenyl)-N1-methyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21647-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorophenyl)-N-methylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021647847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Chlorophenyl)-N-methylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chlorophenyl)-N-methylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Amine Chemistry and Synthetic Organic Pathways

N-(4-Chlorophenyl)-N-methylethylenediamine is a secondary amine that also contains a primary amine group, classifying it as an unsymmetrical diamine. This dual functionality is central to its chemical reactivity and potential applications. The presence of a 4-chlorophenyl group attached to one of the nitrogen atoms significantly influences the molecule's electronic properties and steric environment. The electron-withdrawing nature of the chlorine atom reduces the basicity of the tertiary amine nitrogen compared to its unsubstituted analog.

The synthesis of related N-aryl amines often involves the reaction of an aniline with a suitable alkylating agent. For instance, the synthesis of N-butyl-N-[(4-chlorophenyl)methyl]-(5-pyrimidyl)amine involves the reaction of N-[(4-chlorophenyl)methyl]-(5-pyrimidyl)amine with iodobutane in the presence of a strong base. prepchem.com This suggests that a plausible synthetic route to this compound could involve the reaction of 4-chloroaniline with a protected 2-(methylamino)ethyl halide, followed by deprotection.

Another potential synthetic approach could be adapted from methods used to prepare similar diamine derivatives. For example, a method for preparing N, N, N' -trimethylethylenediamine involves the reaction of 2-chloro-N-methylethylamine hydrochloride with dimethylamine. google.com By analogy, reacting 4-chloro-N-methylaniline with a suitable aminoethylating agent could yield the target compound.

The chemical properties of this compound are dictated by the interplay of its constituent functional groups. The primary amine is expected to be more nucleophilic and less sterically hindered than the secondary amine, allowing for selective reactions at this position. The secondary amine, while less reactive, can still participate in a variety of chemical transformations.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C9H13ClN2 |

| Molecular Weight | 184.67 g/mol |

| Boiling Point | Estimated >250 °C |

| pKa (primary amine) | Estimated ~10 |

| pKa (secondary amine) | Estimated ~7 |

Note: The values in this table are estimations based on the properties of structurally similar compounds and have not been experimentally determined.

Strategic Importance As an Intermediate in Complex Molecule Synthesis

Established Synthetic Routes and Reaction Conditions

Established methods for the synthesis of N-substituted ethylenediamines often rely on the nucleophilic addition of amines to activated precursors or the ring-opening of strained heterocycles. These foundational techniques provide reliable pathways to the target compound, this compound.

A primary route for the synthesis of this compound involves the ring-opening of aziridine (B145994) (ethylene imine) with 4-chloro-N-methylaniline. nih.gov This reaction is typically catalyzed by a Lewis acid, which activates the aziridine ring, making it more susceptible to nucleophilic attack. The nitrogen atom of 4-chloro-N-methylaniline acts as the nucleophile, attacking one of the carbon atoms of the activated aziridine ring, leading to the formation of the desired ethylenediamine derivative. mdpi.comnih.gov

The regioselectivity of the ring-opening can be influenced by the substituents on the aziridine ring and the nature of the Lewis acid catalyst. mdpi.com For unsubstituted aziridine, the attack occurs at one of the equivalent methylene (B1212753) carbons. The mechanism involves the coordination of the Lewis acid to the nitrogen atom of the aziridine, which increases the ring strain and polarizes the C-N bonds, facilitating the nucleophilic attack. acs.org A variety of Lewis acids have been shown to be effective for catalyzing the aminolysis of aziridines, including scandium triflate (Sc(OTf)₃) and iron complexes. organic-chemistry.orgnih.gov The reaction is generally carried out under anhydrous conditions to prevent the hydrolysis of the Lewis acid and the formation of byproducts.

Table 1: Lewis Acid Catalysts for Aziridine Ring-Opening with Amines This table is based on catalysts used for analogous reactions and is representative of potential catalysts for the specified synthesis.

| Catalyst | Amine Nucleophile (Example) | Aziridine Substrate (Example) | Yield (%) | Reference |

|---|---|---|---|---|

| Indium tribromide | Aromatic amines | Activated aziridines | High | organic-chemistry.org |

| Sc(OTf)₃ (1 mol%) | Aromatic amines | meso-N-phenyl aziridines | Good to Excellent | organic-chemistry.org |

| Cationic iron complex | Various amines | meso-N-aryl aziridines | Excellent | organic-chemistry.org |

The synthesis of radiolabeled compounds is crucial for their use as tracers in biomedical studies, such as Positron Emission Tomography (PET). moravek.comiaea.org For this compound, radiolabeling would typically involve incorporating a positron-emitting isotope like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) into the molecule. iaea.org This is often achieved in the final steps of the synthesis to minimize the loss of radioactivity due to decay. moravek.com

A common strategy involves a condensation reaction with a small, radiolabeled synthon. For instance, a precursor molecule, N-(4-Chlorophenyl)ethylenediamine, could be synthesized and then methylated using [¹¹C]methyl iodide ([¹¹C]CH₃I) in a condensation reaction to introduce the radiolabel, yielding [¹¹C]this compound. iaea.org Such methylation reactions on amine functional groups often require a base to deprotonate the amine, enhancing its nucleophilicity. iaea.org

Alternatively, cyclization reactions can be employed to create a precursor that is later modified. rsc.org For example, a molecule could be designed to cyclize, and a subsequent ring-opening reaction with a radiolabeled species could introduce the isotope. The synthesis of radiopharmaceuticals is a highly specialized field that demands rapid and efficient reaction protocols, often performed in automated synthesis modules to handle the high levels of radioactivity and the short half-lives of the isotopes. nih.gov

Modern Approaches and Innovations in this compound Synthesis

Modern organic synthesis has seen a shift towards more efficient and versatile methods, with a strong emphasis on transition-metal catalysis. These innovative approaches offer significant advantages in terms of scope, selectivity, and reaction conditions.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable for the formation of C-N bonds. nih.govnih.gov These reactions can be adapted into multicomponent strategies for the efficient synthesis of complex amines like this compound. A plausible multicomponent approach could involve the palladium-catalyzed coupling of an aryl halide (e.g., 1-bromo-4-chlorobenzene), a suitable diamine precursor, and another component in a single pot.

The success of these reactions is highly dependent on the choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand. nih.gov Ligands such as BippyPhos and JosiPhos have been developed to be both electron-rich and sterically demanding, which promotes the key steps of the catalytic cycle: oxidative addition, and reductive elimination, while preventing undesired side reactions like β-hydride elimination. nih.gov The development of specialized palladacycle precatalysts has further improved the efficiency and selectivity of these transformations, allowing for monoarylation of amines with high selectivity even with challenging substrates. researchgate.net These methods offer a modular and convergent route to a wide array of N-aryl diamines. orgsyn.org

Table 2: Palladium Catalyst Systems for N-Arylation of Amines This table summarizes catalyst systems used in analogous Buchwald-Hartwig amination reactions.

| Palladium Precatalyst | Ligand | Base | Application | Reference |

|---|---|---|---|---|

| [Pd(crotyl)Cl]₂ | BippyPhos | KOtBu | Amination of aryl halides with aliphatic amines | nih.gov |

| G3 Palladacycle | KPhos | KOH | Selective monoarylation of ammonia | nih.gov |

| Pd₂(dba)₃ | (MeO)₂-CM-phos | K₃PO₄ | Amination of aryl tosylates with arylhydrazines | orgsyn.org |

Optimization Strategies for Enhanced Synthetic Yield and Selectivity

Maximizing the yield and selectivity of a chemical synthesis is a central goal in organic chemistry. For the synthesis of this compound, several parameters can be fine-tuned. In palladium-catalyzed aminations, the choice of ligand is paramount for controlling selectivity. For example, sterically bulky ligands can favor monoarylation over diarylation, which is a critical consideration when reacting diamine precursors. nih.govresearchgate.net

Other key optimization parameters include:

Catalyst Loading: Reducing the amount of expensive palladium catalyst is economically desirable, but lowering it too much can significantly decrease the reaction yield. nih.gov

Base: The choice of base (e.g., sodium tert-butoxide, potassium phosphate) can dramatically affect the reaction rate and outcome. The base must be strong enough to deprotonate the amine nucleophile but not so harsh as to cause decomposition of reactants or products.

Temperature and Reaction Time: Careful control of the reaction temperature is essential. rochester.edu Monitoring the reaction progress via techniques like TLC or GC-MS allows for quenching the reaction at the optimal time to prevent the formation of degradation products. rochester.edu

Solvent and Reagent Purity: The purity of reagents and the choice of an appropriate, dry solvent are fundamental to achieving high yields and reproducibility. rochester.edu

Table 3: Key Optimization Parameters in Diamine Synthesis

| Parameter | Strategy | Desired Outcome | Reference |

|---|---|---|---|

| Ligand Design | Increase steric bulk and electron-donating properties | Enhance selectivity (mono- vs. diarylation), improve reductive elimination | nih.govnih.gov |

| Catalyst System | Use of pre-formed palladacycles | Higher stability and activity, lower catalyst loading | researchgate.net |

| Reaction Conditions | Precise control of temperature and time | Maximize product formation, minimize byproduct/decomposition | rochester.edu |

| Base Selection | Match base strength to substrate and catalyst | Efficient deprotonation without side reactions | nih.gov |

| Purification | Careful workup and chromatography | High purity of the final product | rochester.edu |

Stereochemical Considerations in Analogous N-substituted Ethylenediamine Synthesis

The synthesis of N-substituted ethylenediamines must take into account various stereochemical aspects, including conformational isomers and, if applicable, chiral centers. rsc.org Ethylenediamine itself exists as a mixture of conformers, primarily the anti and gauche forms, due to rotation around the central C-C bond. acs.orgchemistrysteps.com The gauche conformation is often stabilized by intramolecular hydrogen bonding. acs.org

When substituents are introduced onto the nitrogen atoms, as in this compound, the conformational landscape becomes more complex. The relative energies of the conformers are influenced by steric interactions between the substituents and electronic effects. researchgate.netresearchgate.net

If chiral centers are present in the ethylenediamine backbone or on the substituents, a mixture of diastereomers and enantiomers can be formed. The synthesis of a single, desired stereoisomer requires stereoselective methods. Key strategies include:

Asymmetric Synthesis: Employing chiral catalysts or chiral auxiliaries to direct the formation of one enantiomer over the other. acs.orgwhiterose.ac.uk

Chiral Resolution: Separating a racemic mixture of enantiomers. wikipedia.org A common method involves reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties. tcichemicals.comwikipedia.org The desired enantiomer is then recovered by removing the resolving agent. wikipedia.org

The absolute configuration of chiral centers is typically determined by techniques such as X-ray crystallography. acs.org

Table 4: Stereochemical Aspects of N-Substituted Ethylenediamines

| Stereochemical Feature | Description | Relevance to Synthesis |

|---|---|---|

| Conformational Isomerism | Different spatial arrangements from rotation around single bonds (e.g., anti, gauche). utdallas.edu | Affects physical properties and reactivity. Can be analyzed by computational methods and NMR. acs.orgresearchgate.net |

| Configurational Isomerism | Stereoisomers that can only be interconverted by breaking bonds (e.g., R/S enantiomers). | Arises if a chiral center is present. Requires asymmetric synthesis or chiral resolution to obtain a single enantiomer. acs.orgwikipedia.org |

| Geometric Isomerism | Cis/trans isomerism, typically around a double bond or in a ring structure. | Not directly applicable to the flexible chain of the title compound but relevant for cyclic diamine analogs. |

| Nitrogen Inversion | Pyramidal inversion of the nitrogen atom, which can be a source of chirality if slow. researchgate.net | Usually rapid at room temperature for simple amines, but can be slowed in constrained systems. |

Elucidation of Reaction Mechanisms and Kinetic Profiles Involving N 4 Chlorophenyl N Methylethylenediamine

Investigations into Intramolecular Rearrangements and Transamidation Reactions

Intramolecular rearrangements and transamidation reactions are key transformations for ethylenediamine (B42938) derivatives. These reactions often proceed through discrete intermediates and are influenced by the electronic nature of the substituents on the nitrogen atoms.

While direct experimental detection of carbinolamine intermediates for N-(4-Chlorophenyl)-N-methylethylenediamine in aqueous media is not extensively documented in dedicated studies, their formation is a well-established principle in the reaction of amines with carbonyl compounds or their equivalents. A carbinolamine is a tetrahedral intermediate formed by the nucleophilic attack of an amine on a carbonyl group. In the context of this compound, such an intermediate could arise during hydrolysis or reactions with other electrophiles.

The formation of a carbinolamine is the initial step in imine formation and related reactions. For instance, the reaction of an amine with a carbonyl compound leads to a carbinolamine, which can then dehydrate to form an imine. wikipedia.org The stability of the carbinolamine intermediate is often low, and it exists in equilibrium with the starting materials and the final product.

In a related context, the cyclization of certain aminoacetylenic ketones is proposed to proceed through the addition of a water molecule to form an enol, which then rearranges to a 1,3-diketone. This diketone subsequently undergoes an intramolecular attack by the amino group, forming a hydroxypyrrolidinone, which is a type of cyclic carbinolamine, before eliminating water. mdpi.com This suggests that in aqueous environments, the formation of hydroxylated intermediates is a plausible mechanistic step in the transformation of related amine-containing compounds.

The pH of the reaction medium plays a critical role in directing the reaction pathways of this compound. The protonation state of the two nitrogen atoms is highly dependent on the pH, which in turn governs their nucleophilicity and the propensity for rearrangement or cyclization.

Ethylenediamine-based zwitterions have been shown to exhibit charge alteration in response to pH changes. nih.gov An ethylenediamine moiety can be monoprotonated under physiological conditions (pH ~7.4) and diprotonated under more acidic conditions. nih.gov This change in protonation state significantly affects the molecule's interaction with its environment and its chemical reactivity.

In the context of amide hydrolysis, which can be considered analogous to certain transamidation or rearrangement processes, the reaction is often acid-catalyzed. The mechanism involves protonation of the carbonyl oxygen, which activates the electrophile for nucleophilic attack by water. youtube.comyoutube.com The final amine product is protonated under acidic conditions, which renders the reaction essentially irreversible by preventing the amine from acting as a nucleophile in the reverse reaction. youtube.comyoutube.com

Furthermore, the degradation of related poly(ethylenimine) is influenced by CO2 concentration, which acts as a weak acid, thereby affecting the kinetics of C-N bond cleavage. nih.gov This highlights the sensitivity of ethylenediamine derivatives to acidic conditions, which can catalyze bond-breaking and bond-forming reactions.

Kinetic Studies of Transformation Processes

Kinetic studies provide quantitative insights into the rates and mechanisms of reactions involving this compound and related compounds.

Kinetic studies on the oxidative degradation of ethylenediamine by various oxidants have also been reported. For instance, the kinetics of the oxidation of ethylenediamine by diperiodatoargentate(III) ion have been investigated. researchgate.net The reaction kinetics of the OH-initiated degradation of ethylenediamine in the gas phase have been determined, showing a negative temperature dependence. acs.org

The degradation of a model naphthenic acid was studied using an ethylenediamine-N,N'-disuccinic acid (EDDS)-modified Fenton process. researchgate.net The kinetic study determined the second-order rate constant between EDDS and the hydroxyl radical. researchgate.net

| Reaction System | Kinetic Parameter | Value | Conditions |

| CO2 + Aqueous Ethylenediamine | Pseudo-first-order rate constants (k0) | Varies with concentration | 298-313 K |

| Ethylenediamine + OH radical (gas phase) | Rate coefficient (kOH) | (2.8 ± 0.8) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 308 ± 3 K |

| EDDS + OH radical | Second-order rate constant | (2.48 ± 0.43) × 10⁹ M⁻¹s⁻¹ | pH 8 |

This table presents kinetic data for reactions involving ethylenediamine and a related derivative (EDDS) as a proxy for the reactivity of this compound.

Mechanistic Pathways in Cyclization Reactions to Heterocyclic Systems

This compound is a precursor for the synthesis of various heterocyclic compounds, with cyclization reactions being a key synthetic strategy.

One of the most common cyclization reactions for N,N'-disubstituted ethylenediamines is the formation of imidazolidines. The reaction of N,N'-disubstituted ethylenediamines with aldehydes or their equivalents leads to the formation of a five-membered imidazolidine (B613845) ring. nih.govresearchgate.net This reaction typically proceeds through the formation of a carbinolamine intermediate at each nitrogen, followed by intramolecular cyclization and dehydration.

Another important cyclization pathway leads to the formation of piperazine (B1678402) derivatives. For example, the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides has been shown to proceed through the intermolecular cyclization to form an intermediate 1,4-diarylpiperazine-2,5-dione, which is then cleaved. nih.gov This suggests that under certain conditions, derivatives of this compound could undergo intermolecular or intramolecular cyclization to form piperazine or piperazinone structures. The formation of 1-amino-4-methylpiperazine (B1216902) from N-di(2-chloroethyl)methylamine and hydrazine (B178648) also proceeds via a cyclization mechanism. researchgate.net

Furthermore, intramolecular cyclization of N-aryl amides can lead to the formation of 3-amino oxindoles. rsc.org While this involves an amide rather than an ethylenediamine, it demonstrates a feasible cyclization pathway for N-aryl compounds.

The synthesis of 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one from a related aminoacetylenic ketone involves a base-catalyzed intramolecular cyclization. The proposed mechanism involves the addition of water, rearrangement to a 1,3-diketone, and subsequent ring closure by the attack of the amino group on a carbonyl, followed by dehydration to form the pyrrolone ring. mdpi.com

Coordination Chemistry and Metal Complexation of N 4 Chlorophenyl N Methylethylenediamine

N-(4-Chlorophenyl)-N-methylethylenediamine as a Ligand: Binding Modes and Coordination Potential

This compound is expected to act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms to form a stable five-membered chelate ring. The two nitrogen atoms, one attached to a methyl group and the other to a 4-chlorophenyl group, present different steric and electronic environments. The tertiary amine nitrogen, bonded to the methyl and chlorophenyl groups, is generally less basic and more sterically hindered than the primary amine nitrogen of the ethylenediamine (B42938) backbone.

The coordination potential of this ligand is influenced by several factors:

Chelate Effect: The formation of a five-membered ring upon chelation with a metal ion significantly enhances the thermodynamic stability of the resulting complex compared to coordination with two monodentate ligands.

Electronic Effects: The electron-withdrawing nature of the 4-chlorophenyl group decreases the electron density on the adjacent nitrogen atom, thereby reducing its basicity and donor strength. This can influence the strength of the metal-nitrogen bond.

Steric Hindrance: The bulky 4-chlorophenyl group can impose steric constraints around the metal center, influencing the coordination geometry and potentially favoring the formation of specific isomers. This steric hindrance can also affect the ability of other ligands to coordinate to the metal.

The binding mode of this compound is anticipated to be as a classic bidentate N,N'-donor ligand, similar to other N-substituted ethylenediamines.

Structural Characterization of Coordination Compounds

The structural elucidation of coordination compounds is crucial for understanding their properties and reactivity. A combination of analytical techniques is employed for this purpose.

The unsymmetrical nature of this compound is expected to have a notable impact on the coordination geometry and bond lengths of its metal complexes. The differing steric bulk and electronic properties of the N-methyl and N-(4-chlorophenyl) substituents will likely lead to distortions from ideal geometries.

For instance, in an octahedral complex, one would anticipate different metal-nitrogen bond lengths for the two nitrogen atoms of the ligand. The M-N bond involving the nitrogen atom bearing the less sterically demanding methyl group may be shorter than the M-N bond to the nitrogen with the bulkier 4-chlorophenyl group. Studies on copper(II) complexes with other substituted ethylenediamines have shown that substituent positions affect steric hindrance, which in turn influences Cu-N bond lengths. mdpi.comresearchgate.net

Spectroscopic techniques provide valuable information about the bonding and electronic structure of metal complexes.

Infrared (IR) Spectroscopy: In the IR spectrum of a metal complex of this compound, a key indicator of coordination is the shift in the N-H stretching and bending vibrations of the secondary amine group compared to the free ligand. Coordination to a metal center typically results in a shift of these bands to lower frequencies. Furthermore, new bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. For copper(II) complexes with terpene derivatives of ethylenediamine, absorption bands corresponding to Cu-N stretching vibrations are observed in the 410–490 cm⁻¹ region. nih.gov

Electronic (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes are characterized by d-d transitions and charge-transfer bands. The positions and intensities of these bands are sensitive to the ligand field strength and the coordination geometry. The coordination of this compound will create a specific ligand field around the metal ion, resulting in characteristic d-d transitions. The energy of these transitions can be used to determine the ligand field splitting parameter (Δ), which provides a measure of the ligand's field strength.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal complexes, such as those of copper(II) or high-spin iron(III), EPR spectroscopy is a powerful tool for probing the electronic environment of the metal ion. The g-values and hyperfine coupling constants obtained from the EPR spectrum provide detailed information about the symmetry of the coordination sphere and the nature of the metal-ligand bonding. For example, the EPR spectrum of a polycrystalline copper(II) complex with N,N,N',N'-tetramethylethylenediamine displayed a broad isotropic signal, indicating a distorted square planar geometry. hakon-art.com

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a coordination compound. nih.gov This technique provides precise information on:

Coordination Geometry: The exact arrangement of the ligand and any other coordinated species around the metal center.

Bond Lengths and Angles: Precise measurements of the distances between the metal and donor atoms, as well as the angles between them. This data can reveal distortions from idealized geometries caused by the steric and electronic properties of the ligand.

Metal-Ligand Interactions: Bonding Features and Electronic Perturbations

The interaction between a metal ion and this compound can be described using ligand field theory and molecular orbital theory. The nitrogen lone pairs of the ligand donate electron density to the vacant d-orbitals of the metal ion, forming coordinate covalent bonds.

The electronic perturbations caused by the ligand are significant:

Nephelauxetic Effect: Covalent interactions between the metal and ligand can lead to a reduction in the electron-electron repulsion among the d-electrons, an effect known as nephelauxetism. This is reflected in the electronic spectra of the complexes.

Charge Transfer: In addition to d-d transitions, ligand-to-metal charge transfer (LMCT) bands may be observed in the electronic spectrum. These arise from the promotion of an electron from a ligand-based molecular orbital to a metal-based molecular orbital.

The nature of the metal-ligand bond will have a significant covalent character, influenced by the overlap between the metal d-orbitals and the nitrogen lone-pair orbitals.

Catalytic Applications of this compound Metal Complexes

Metal complexes of N-substituted ethylenediamines have been explored as catalysts in various organic transformations. The catalytic activity is often tuned by modifying the electronic and steric properties of the ligand. While specific catalytic applications of this compound complexes have not been reported, complexes of related ligands have shown promise in several areas.

Olefin Polymerization: Late transition metal complexes with chelating amine ligands have been investigated as catalysts for olefin polymerization. nih.gov The steric bulk and electronic properties of the N-aryl and N-alkyl substituents on the ethylenediamine backbone can influence the catalyst's activity, stability, and the properties of the resulting polymer.

Cross-Coupling Reactions: Nickel complexes with N-heterocyclic carbene ligands, sometimes in conjunction with amine co-ligands, have been shown to be efficient pre-catalysts for C-N coupling reactions. researchgate.net Metal complexes of this compound could potentially be explored in similar catalytic systems.

Asymmetric Catalysis: Chiral N-substituted ethylenediamine ligands are widely used in asymmetric catalysis. If this compound is resolved into its enantiomers, its metal complexes could be potential catalysts for asymmetric reactions such as hydroamination and cyclization.

Computational Chemistry and Theoretical Analysis of N 4 Chlorophenyl N Methylethylenediamine

Quantum Chemical Approaches for Molecular Structure and Electronic Properties

The foundational step in the computational analysis of N-(4-Chlorophenyl)-N-methylethylenediamine involves the application of quantum chemical methods to determine its optimized molecular geometry and fundamental electronic properties. Density Functional Theory (DFT) is a powerful and widely used method for this purpose, offering a balance between computational cost and accuracy. A typical approach would involve using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to accurately model the molecule's electronic structure.

These calculations would yield key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule in its ground state. Furthermore, electronic properties such as dipole moment, polarizability, and the distribution of atomic charges can be determined, offering insights into the molecule's polarity and intermolecular interactions.

Conformational Landscape and Energy Minima Determination

This compound possesses several rotatable bonds, leading to a complex conformational landscape. A thorough conformational analysis is crucial to identify the most stable three-dimensional structures, known as energy minima. This process typically involves systematically rotating the dihedral angles associated with the flexible ethylenediamine (B42938) chain and the N-phenyl bond.

For each generated conformer, a geometry optimization and energy calculation would be performed. The resulting potential energy surface would reveal the various stable conformers and the energy barriers separating them. The conformer with the lowest calculated energy is identified as the global minimum energy structure, representing the most likely conformation of the molecule in the gas phase. The introduction of N-methyl groups can significantly influence the conformational preferences, often affecting the cis/trans isomerism of amide bonds in related structures.

Analysis of Electronic Structure: HOMO-LUMO Energy Gaps and Charge Transfer Dynamics

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity.

A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. The spatial distribution of the HOMO and LUMO electron densities would be visualized to identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. This analysis helps to understand intramolecular charge transfer processes, which are fundamental to the molecule's electronic behavior.

Table 1: Theoretical Global Reactivity Descriptors

| Parameter | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract shared electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | The inverse of hardness, indicates higher reactivity |

| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the electrophilic power of a molecule |

This table represents typical descriptors calculated from HOMO and LUMO energies in a computational study. The actual values for this compound would require specific calculations.

Theoretical Prediction of Reaction Pathways and Identification of Transition States

Computational chemistry can be employed to model the potential chemical reactions of this compound. By simulating the interaction of the molecule with various reactants, it is possible to map out the potential energy surface of a reaction. This map includes the reactant and product states, as well as any intermediate structures.

A crucial aspect of this analysis is the identification of transition states, which are the high-energy structures that connect reactants to products. Locating these transition states and calculating their energies allows for the determination of the activation energy of the reaction, providing a quantitative measure of the reaction rate. This theoretical approach can elucidate reaction mechanisms, predict the feasibility of different chemical transformations, and guide synthetic efforts.

Spectroscopic Property Simulations and Validation with Experimental Data

Quantum chemical calculations are instrumental in predicting various spectroscopic properties of a molecule. For this compound, this would include simulating its vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

The vibrational frequencies and their corresponding intensities can be calculated from the optimized geometry. These theoretical spectra are invaluable for interpreting experimentally recorded spectra, allowing for the assignment of specific vibrational modes to observed absorption bands. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental data to confirm the molecular structure. The simulation of UV-Vis spectra through methods like Time-Dependent DFT (TD-DFT) can predict electronic transition energies and oscillator strengths, which correspond to the absorption maxima in an experimental spectrum. This comparison between theoretical and experimental spectra serves as a critical validation of the computational model's accuracy.

Synthesis and Investigation of Derivatives and Analogues of N 4 Chlorophenyl N Methylethylenediamine

Design and Synthetic Strategies for N-Substituted Analogues

Preparation of N-Benzoyl-N-(p-chlorophenyl)-N'-methylethylenediamine and Related Amides

A common synthetic modification involves the acylation of the terminal primary amine of N'-(4-chlorophenyl)-N-methylethylenediamine to form amide derivatives. The preparation of N-Benzoyl-N-(p-chlorophenyl)-N'-methylethylenediamine is a representative example of this transformation. This synthesis is typically achieved through the reaction of the parent ethylenediamine (B42938) with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

This method is versatile and can be extended to a wide range of acylating agents, including various substituted benzoyl chlorides, alkyl acid chlorides, and anhydrides, to generate a library of related amides. The reaction conditions are generally mild, proceeding efficiently to yield the desired N-acylated products.

General Reaction Scheme for Amide Synthesis:

In this representative reaction, N'-(4-chlorophenyl)-N-methylethylenediamine is reacted with a generic acyl chloride (R-COCl) in the presence of a base like triethylamine (B128534) (Et3N) to yield the corresponding N-acyl derivative.

Incorporation into Imidazoline (B1206853) and Imidazolone (B8795221) Derivatives

The N-(4-Chlorophenyl)-N-methylethylenediamine backbone is a suitable precursor for the synthesis of five-membered heterocyclic compounds such as imidazolines and imidazolones. nih.gov The synthesis of 2-imidazolines can be achieved by the condensation of the diamine with a carboxylic acid or its derivative (e.g., an orthoester), followed by cyclization, often under acidic and/or thermal conditions. nih.gov The N-acyl derivatives, such as the N-benzoyl compound discussed previously, are key intermediates in this process. Heating the N-acylated diamine promotes an intramolecular cyclization-dehydration reaction to form the imidazoline ring. researchgate.net

Imidazolone derivatives can also be prepared from this scaffold. One synthetic route involves the reaction of the diamine with α-keto acids or their esters, leading to the formation of the imidazolone ring system. nih.govajchem-a.com Another approach involves the chemical transformation of related heterocyclic precursors. nih.gov These synthetic routes provide access to a class of compounds with distinct structural features and potential applications. nih.gov

Structure-Activity Relationship (SAR) Studies of Related Derivatives and Moieties

For example, in a series of related compounds, modifications to the N-acyl group can lead to significant changes in activity. The nature of the 'R' group in the N-acyl derivatives (aliphatic vs. aromatic, presence of electron-donating or electron-withdrawing groups) can dictate the potency and selectivity of the molecule. mdpi.comnih.gov Similarly, for imidazoline derivatives, substituents on the imidazoline ring and the N-phenyl group are systematically varied to probe their effect on activity. ajchem-a.comipb.ptcore.ac.ukrsc.org

An SAR study on a series of quinazolinamine derivatives revealed that increasing the chain length between a secondary amine and a phenyl group, and introducing a halogen at the 4'-position of the phenyl group, dramatically increased activity. mdpi.com In another example involving isatin-hydrazones, substitutions at different positions on the molecule were found to improve binding affinity and conformational stability. researchgate.net These studies help in building a predictive model for designing more effective compounds. drugdesign.orgcollaborativedrug.com

Mechanistic Investigations of Transformations Involving Derived Compounds

Understanding the reaction mechanisms behind the synthesis of these derivatives is fundamental for optimizing reaction conditions and expanding the scope of the synthetic methodology. The formation of imidazolines from N-acylethylenediamines is a well-studied transformation. The mechanism typically involves an initial intramolecular nucleophilic attack of the secondary amine onto the carbonyl carbon of the amide group. This is followed by the elimination of a water molecule to form the cyclic imidazoline ring. The reaction is often acid-catalyzed, which protonates the amide carbonyl, making it more electrophilic and facilitating the initial cyclization step.

Advanced Spectroscopic Characterization of Synthesized Derivatives

The unambiguous identification of the synthesized derivatives of this compound relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). core.ac.ukorganicchemistrydata.orgunimi.it

¹H NMR spectroscopy is used to determine the number and connectivity of protons in the molecule. Key signals for an N-acyl derivative would include:

Aromatic protons from the 4-chlorophenyl group, typically appearing as two doublets in the δ 6.5-7.5 ppm region.

Aromatic protons from the N-benzoyl group (if present), appearing in the δ 7.4-8.0 ppm region.

Methylene (B1212753) protons (–CH₂–CH₂–) of the ethylenediamine backbone, which often appear as complex multiplets.

The N-methyl (N-CH₃) singlet.

An amide N-H proton, which may be a broad signal.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. organicchemistrydata.org Characteristic signals would include: ipb.ptnih.gov

Aromatic carbon signals in the δ 115-150 ppm range.

A carbonyl (C=O) signal for amide derivatives, typically around δ 165-175 ppm. ajchem-a.com

Aliphatic carbon signals for the ethylenediamine backbone and the N-methyl group.

IR spectroscopy is useful for identifying key functional groups. A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the C=O stretch of the amide group. The N-H stretch of the amide typically appears as a band in the 3200-3400 cm⁻¹ region.

The table below provides hypothetical ¹³C NMR chemical shift data for a representative N-acyl derivative, illustrating the typical ranges for the different carbon atoms in the structure.

Table 1: Representative ¹³C NMR Data for N-Benzoyl-N-(p-chlorophenyl)-N'-methylethylenediamine

| Carbon Atom Assignment | Chemical Shift (δ, ppm) Range |

| Amide Carbonyl (C=O) | 167.0 - 170.0 |

| Quaternary Aromatic (C-Cl) | 128.0 - 132.0 |

| Quaternary Aromatic (C-N) | 145.0 - 149.0 |

| Aromatic CH (Chlorophenyl) | 115.0 - 130.0 |

| Quaternary Aromatic (Benzoyl) | 133.0 - 137.0 |

| Aromatic CH (Benzoyl) | 127.0 - 132.0 |

| Methylene (–N–CH₂–) | 45.0 - 55.0 |

| Methylene (–CH₂–NHCO–) | 35.0 - 45.0 |

| N-Methyl (–N–CH₃) | 33.0 - 38.0 |

Analytical Methodologies for Chemical Research and Characterization

Chromatographic Techniques for Separation and Purity Assessment (HPLC, Thin-Layer Chromatography)

No specific methods or detailed results concerning the use of High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) for the analysis of N-(4-Chlorophenyl)-N-methylethylenediamine were found in the available literature.

Comprehensive Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Fourier Transform Infrared, Ultraviolet-Visible Spectroscopy)

While the existence of the compound is noted, specific, published spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier Transform Infrared (FT-IR), or Ultraviolet-Visible (UV-Vis) spectroscopy are not available.

Crystallographic Techniques for Solid-State Structure Determination (X-ray Diffraction)

There are no public records or research articles detailing the crystal structure of this compound determined through X-ray diffraction techniques.

Elemental Analysis for Stoichiometric Verification

Specific reports containing elemental analysis data to confirm the stoichiometric composition of this compound could not be located in the searched scientific papers and databases.

Due to the absence of this fundamental analytical data, a detailed and authoritative article meeting the specified requirements cannot be generated at this time.

Q & A

Basic Research Questions

Q. What is the synthetic route for N-(4-Chlorophenyl)-N-methylethylenediamine, and what key intermediates are involved?

- Methodological Answer : The compound is synthesized via a two-step process. First, 4-chloro-N-methylaniline reacts with ethyleneimine in the presence of aluminum chloride (AlCl₃) to yield this compound. Second, acylation with benzoyl chloride produces intermediates like amides, which cyclize into benzodiazepine derivatives (e.g., medazepam) using phosphorous oxychloride. Reaction conditions (temperature, catalyst loading) and purity of intermediates significantly impact yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : ¹H and ¹³C NMR spectroscopy are critical for structural confirmation. For example, N-(aryl)acetamide derivatives (structurally analogous) show distinct peaks for aromatic protons (δ 7.2–7.4 ppm) and methyl/methylene groups (δ 2.1–3.5 ppm). IR spectroscopy can confirm secondary amine stretches (N–H bending at ~1500 cm⁻¹). Mass spectrometry (MS) provides molecular ion validation (e.g., m/z 226 for related diamine derivatives) .

Q. How is crystallographic data for derivatives of this compound analyzed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is standard. For example, N-Benzyl-N-(4-chlorophenyl)acrylamide derivatives are resolved using SHELX programs to determine bond lengths, angles, and torsional conformations. High-resolution data (R-factor < 0.05) are essential for accurate electron density mapping .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Methodological Answer : Systematic variation of catalysts (e.g., substituting AlCl₃ with FeCl₃) and solvents (polar aprotic vs. non-polar) can improve reaction efficiency. Kinetic studies via HPLC or GC-MS help identify byproducts (e.g., unreacted ethyleneimine). For example, increasing AlCl₃ concentration from 5% to 10% may enhance conversion rates by 15–20% .

Q. What strategies resolve contradictions in structural data between spectroscopic and crystallographic results?

- Methodological Answer : Discrepancies (e.g., NMR vs. XRD bond lengths) may arise from dynamic effects (tautomerism) or crystal packing. Cross-validate using temperature-dependent NMR and computational methods (DFT). For instance, discrepancies in N–H proton environments can be modeled using Gaussian09 with B3LYP/6-31G* basis sets .

Q. How can functionalization of this compound expand its utility in drug discovery?

- Methodological Answer : Formylation or acylation at the ethylenediamine backbone introduces pharmacophores. For example, N-formyl derivatives (e.g., N-Formyl-N-methyl-N′-(4-chlorophenyl)trimethylenediamine) are synthesized using formic acid/acetic anhydride mixtures, with yields >80% confirmed by MS and elemental analysis .

Q. What computational approaches predict the bioactivity of derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., GABA receptors) and QSAR modeling using descriptors like logP and topological polar surface area (TPSA) can prioritize derivatives. For instance, analogs with TPSA < 90 Ų show enhanced blood-brain barrier permeability .

Q. How do structural modifications influence herbicidal activity in related compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.